Cas no 1391933-92-8 (3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid)

3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-1903773
- 1391933-92-8
- 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid
- 3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid
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- インチ: 1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-5-8(13)7-9(14)10(15)16/h8H,4-7H2,1-3H3,(H,15,16)
- InChIKey: ZQGGZPADBBVTIJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC1CC(C(=O)O)=O)=O
計算された属性
- せいみつぶんしりょう: 257.12632271g/mol
- どういたいしつりょう: 257.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 83.9Ų
3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1903773-1g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 1g |
$871.0 | 2023-08-31 | ||
Enamine | EN300-1903773-0.5g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 0.5g |
$836.0 | 2023-08-31 | ||
Enamine | EN300-1903773-0.05g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 0.05g |
$732.0 | 2023-08-31 | ||
Enamine | EN300-1903773-10g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 10g |
$3746.0 | 2023-08-31 | ||
Enamine | EN300-1903773-0.1g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 0.1g |
$767.0 | 2023-08-31 | ||
Enamine | EN300-1903773-0.25g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 0.25g |
$801.0 | 2023-08-31 | ||
Enamine | EN300-1903773-2.5g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 2.5g |
$1707.0 | 2023-08-31 | ||
Enamine | EN300-1903773-5g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 5g |
$2525.0 | 2023-08-31 | ||
Enamine | EN300-1903773-1.0g |
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxopropanoic acid |
1391933-92-8 | 1g |
$0.0 | 2023-06-02 |
3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acidに関する追加情報
Recent Advances in the Application of 3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid (CAS: 1391933-92-8) in Chemical Biology and Pharmaceutical Research
The compound 3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid (CAS: 1391933-92-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine-based scaffold and tert-butoxycarbonyl (Boc) protecting group, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions.
One of the key applications of 3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid is its role as a building block in the synthesis of peptidomimetics. Researchers have utilized this compound to design novel inhibitors targeting enzymes such as HIV-1 protease and SARS-CoV-2 main protease. The Boc-protected pyrrolidine moiety provides steric hindrance and conformational rigidity, which are critical for enhancing binding affinity and selectivity. Recent structural-activity relationship (SAR) studies have demonstrated that modifications at the 2-oxopropanoic acid moiety can significantly influence the inhibitory potency of the resulting compounds.
In addition to its applications in protease inhibition, 3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid has been explored as a precursor for the synthesis of chiral ligands in asymmetric catalysis. The presence of the pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals, makes this compound an attractive candidate for the development of enantioselective catalysts. Recent work has shown that derivatives of this compound can effectively catalyze asymmetric aldol reactions and Michael additions, yielding products with high enantiomeric excess.
Another emerging area of research involves the use of 3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid in the development of prodrugs. The Boc group can be selectively cleaved under mild acidic conditions, making it a suitable protecting group for prodrug strategies aimed at improving the pharmacokinetic properties of therapeutic agents. Recent preclinical studies have demonstrated that prodrugs derived from this compound exhibit enhanced bioavailability and reduced toxicity compared to their parent drugs.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid. Recent advances in flow chemistry and continuous manufacturing have shown potential in addressing these issues, enabling more efficient and cost-effective production of this valuable intermediate. Furthermore, computational modeling and machine learning approaches are being employed to predict the optimal reaction conditions and to identify novel derivatives with improved biological activity.
In conclusion, 3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid (CAS: 1391933-92-8) represents a highly versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from drug discovery to asymmetric catalysis, and ongoing research continues to uncover new opportunities for its use. Future studies will likely focus on optimizing its synthetic routes, expanding its utility in prodrug design, and exploring its potential in other therapeutic areas.
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